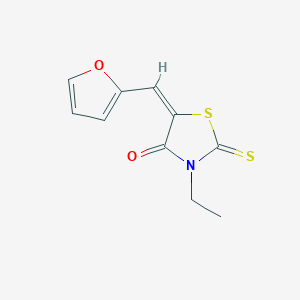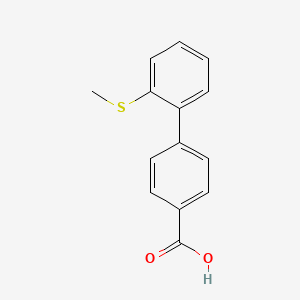
3-Ethyl-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, commonly referred to as 3-ETM-2T, is a thiazolidinone-containing compound that has recently been studied for its potential to serve as a therapeutic agent. This compound has been found to possess a wide range of activities, including anti-inflammatory, immunomodulatory, antioxidant, and antiproliferative effects. It has also been studied for its potential to act as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
3-ETM-2T has been studied for its potential applications in a variety of scientific research areas. In particular, it has been studied for its potential anti-inflammatory, immunomodulatory, antioxidant, and antiproliferative effects. It has also been studied for its potential as a drug delivery system. Additionally, 3-ETM-2T has been studied for its potential to act as a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Wirkmechanismus
The exact mechanism of action of 3-ETM-2T is not yet fully understood. However, it has been hypothesized that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Additionally, 3-ETM-2T has been found to possess antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
3-ETM-2T has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, immunomodulatory, antioxidant, and antiproliferative effects. Additionally, 3-ETM-2T has been found to possess anti-cancer activity in a number of different cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
3-ETM-2T has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a convenient compound for lab experiments. Additionally, 3-ETM-2T has been found to possess a wide range of activities, including anti-inflammatory, immunomodulatory, antioxidant, and antiproliferative effects. However, it is important to note that the exact mechanism of action of 3-ETM-2T is not yet fully understood, and further research is needed to better understand how the compound works.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-ETM-2T. One possibility is to further investigate the compound’s mechanism of action and its potential therapeutic effects. Additionally, further research could be conducted to explore the compound’s potential as a drug delivery system. Additionally, 3-ETM-2T could be studied for its potential to act as a selective inhibitor of cyclooxygenase-2 (COX-2). Finally, research could also be conducted to explore the compound’s potential as an antioxidant.
Synthesemethoden
3-ETM-2T can be synthesized using several different methods. The most common method is a two-step reaction involving the condensation of ethyl 2-furylmethylene-thioxo-1,3-thiazolidin-4-one with ethyl acetoacetate. This reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and is followed by a condensation reaction with ethyl acetoacetate. The process yields 3-ETM-2T in good yields.
Eigenschaften
IUPAC Name |
(5E)-3-ethyl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-2-11-9(12)8(15-10(11)14)6-7-4-3-5-13-7/h3-6H,2H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTBMYLYHOYUOT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)






![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)

